1-(Propyltriethoxyl)-3-methylimidazolium chloride
Overview
Description
1-(Propyltriethoxyl)-3-methylimidazolium chloride, abbreviated as PTMIC, is an ionic liquid (IL) that has been studied extensively due to its unique properties and potential applications. It is a colorless, odorless, and non-volatile liquid composed of a cationic imidazolium ring and an anionic chloride counterion. PTMIC has a low melting point and is highly soluble in many organic solvents, making it an attractive choice for researchers and industrial applications. In recent years, PTMIC has been used in a variety of scientific research applications, including catalysis, electrochemistry, and nanotechnology.
Scientific Research Applications
- CuO Supported Nanocatalyst : Researchers have synthesized CuO-supported 1-Methyl-3-(3-(trimethoxysilyl)propyl) imidazolium chloride (MTMSP-Im/Cl) as an efficient heterogeneous nanocatalyst. This nanocatalyst demonstrates excellent performance in the selective ring opening of epoxides with azide anions in water. It offers advantages such as eco-friendliness, easy separation, and reusability for multiple cycles without significant loss of catalytic activity .
- β-Azido Alcohols : The compound has been employed in the synthesis of β-azido alcohols. These versatile compounds find applications in organic chemistry, serving as precursors for various pharmaceuticals, amino sugars, and other valuable molecules. The use of 1-(Propyltriethoxyl)-3-methylimidazolium chloride as a catalyst allows for mild reaction conditions and environmentally friendly processes .
Catalysis and Green Chemistry
Organic Synthesis
Mechanism of Action
Target of Action
It is known that this compound is an important organosilicon precursor used to obtain immobilized ionic liquids, functionalize the surface of oxide particles, and in sol–gel technologies .
Mode of Action
It is synthesized as a novel, efficient, and eco-friendly heterogeneous nanocatalyst . This nanocatalyst was applied for selective ring opening of epoxides with azide anion in water .
Biochemical Pathways
It is known that this compound plays a significant role in the synthesis of β-azido alcohols .
Result of Action
It is known that this compound, when used as a nanocatalyst, can be easily separated after completion of the reaction and reused for four cycles without any significant reduction of its catalytic activity .
Action Environment
It is known that this compound is used in various environments, including the synthesis of immobilized ionic liquids, functionalization of the surface of oxide particles, and in sol–gel technologies . The environmental factors influencing the compound’s action, efficacy, and stability would likely depend on the specific application and conditions of use.
properties
IUPAC Name |
triethoxy-[3-(3-methylimidazol-3-ium-1-yl)propyl]silane;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N2O3Si.ClH/c1-5-16-19(17-6-2,18-7-3)12-8-9-15-11-10-14(4)13-15;/h10-11,13H,5-9,12H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYFFSQOTJCZSJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1C=C[N+](=C1)C)(OCC)OCC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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